N-Butylmethacrylamide
Overview
Description
Scientific Research Applications
1. Application in Polymer Nanocomposites
- Summary of the Application: N-Butylmethacrylamide is used in the synthesis of polymer nanocomposites. These nanocomposites are based on poly (n-butyl methacrylate) (PBMA) with various concentrations of titanium dioxide (TiO2) nanoparticles .
- Methods of Application: The nanocomposites were synthesised by an in situ free radical polymerisation method. The formation of the nanocomposite was characterised by FTIR, UV, XRD, DSC, TGA, impedance analyser and flame retardancy measurements .
- Results or Outcomes: The studies showed that the glass transition temperature and thermal stability of the nanocomposites were increased with the increase in the concentration of nanoparticles. The conductivity and dielectric properties of nanocomposites were higher than pure PBMA. The maximum electrical property was observed for the sample with 7 wt% TiO2 .
2. Application in Crystal Structures
- Summary of the Application: N-Butylmethacrylamide is used in the study of crystal structures of acrylamide derivatives .
- Methods of Application: The crystal structures of N-t-butylacrylamide, N-t-butylmethacrylamide, dimorphs of N-phenylmethacrylamide, and N-o-chlorophenylmethacrylamide have been determined by X-ray diffraction method .
- Results or Outcomes: In all these crystals the molecules related by a glide plane are held together by an N–H···O hydrogen bond between the amide groups .
3. Application in Dual-Ion Polymer Batteries
- Summary of the Application: N-Butylmethacrylamide is used in the research of dual-ion polymer batteries. These batteries are based on a pure N-butyl-N-methylpiperidinium bis (trifluoromethylsulfonyl)imide ionic liquid electrolyte .
- Methods of Application: The battery was constructed based on a metal-free poly (anthraquinonyl sulfide)-graphite battery .
- Results or Outcomes: The cell had a discharge capacity of 70.5 mAh g −1 (0.1 C) and a capacity retention rate of 98.6% after 100 cycles, with a coulombic efficiency of 98.3% (1 C) .
Safety And Hazards
properties
IUPAC Name |
N-butyl-2-methylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGWOOIHSXNRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431800 | |
Record name | N-N-Butyl methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylmethacrylamide | |
CAS RN |
28384-61-4 | |
Record name | N-N-Butyl methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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